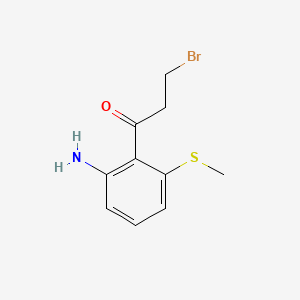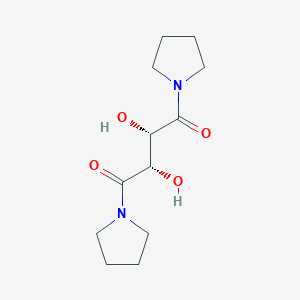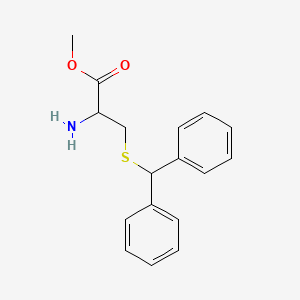
(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate is a chiral amino acid derivative with a benzhydrylthio group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 2-amino-3-mercaptopropanoate and benzhydryl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The benzhydrylthio group can be reduced to a benzhydryl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Benzhydryl derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylthio group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their biological activity.
Comparaison Avec Des Composés Similaires
(S)-Methyl 2-amino-3-mercaptopropanoate: Lacks the benzhydryl group, making it less hydrophobic and potentially less potent.
(S)-Methyl 2-amino-3-(phenylthio)propanoate: Contains a phenylthio group instead of a benzhydrylthio group, which may result in different binding properties and biological activities.
Uniqueness: (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate is unique due to the presence of the benzhydrylthio group, which can enhance its hydrophobicity and binding affinity to molecular targets. This makes it a valuable compound in the design of new drugs and bioactive molecules.
Propriétés
Formule moléculaire |
C17H19NO2S |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
methyl 2-amino-3-benzhydrylsulfanylpropanoate |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3 |
Clé InChI |
DNLBQBYLDNFKGK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


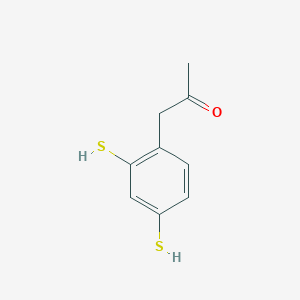
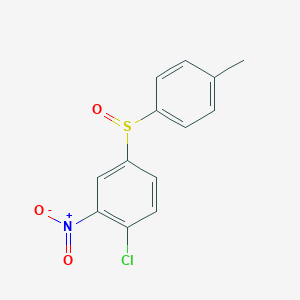


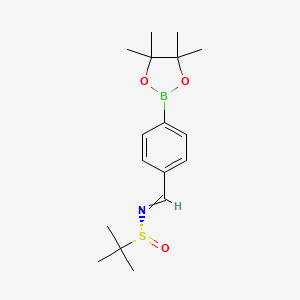
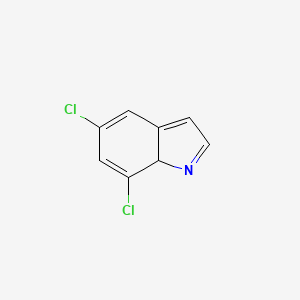





![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
